4-Cyanobenzyl bromide

Vue d'ensemble

Description

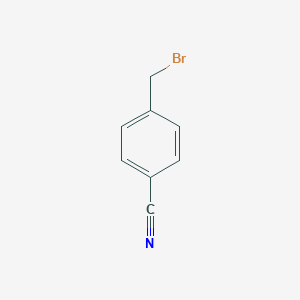

4-Cyanobenzyl bromide (CAS 17201-43-3, molecular formula C₈H₆BrN) is a benzyl halide with a cyano (–CN) substituent at the para position. It is widely employed in organic synthesis as a versatile alkylating agent, particularly in pharmaceutical and agrochemical research . Key applications include:

- Synthesis of bioactive molecules: Used in the preparation of antiviral agents (e.g., 7H-pyrrolo[2,3-d]pyrimidines) and aromatase inhibitors (e.g., letrozole precursors) .

- Cross-coupling reactions: Compatible with palladium-catalyzed Suzuki-Miyaura couplings, yielding glycals and other complex structures .

- Mechanistic studies: Serves as a model compound for investigating nucleophilic substitution kinetics due to its electron-withdrawing cyano group .

Its molecular weight (196.04 g/mol) and polar cyano group influence solubility and reactivity, making it distinct from other benzyl bromides.

Méthodes De Préparation

4-Cyanobenzyl bromide can be synthesized through several methods:

Method A: This method involves the bromination of p-cyanotoluene using N-bromosuccinimide (NBS) as the brominating agent.

Method B: Another approach uses 4-cyanobenzyl alcohol as the starting material. This method is advantageous due to its simplicity and high yield.

Analyse Des Réactions Chimiques

4-Cyanobenzyl bromide undergoes various chemical reactions, including:

Nucleophilic Substitution: This compound readily participates in nucleophilic substitution reactions due to the presence of the bromine atom.

Coupling Reactions: It can also undergo palladium-catalyzed coupling reactions to form complex organic molecules.

Formation of Ligands: This compound is used in the synthesis of ligands containing chelating groups, which are essential in coordination chemistry.

Applications De Recherche Scientifique

Pharmaceutical Development

4-Cyanobenzyl bromide serves as a crucial intermediate in the synthesis of various pharmaceuticals. It is particularly valuable in the development of anti-cancer agents and other therapeutic compounds. For example, it has been utilized in synthesizing N-Boc-p-(aminomethyl)benzonitrile, a precursor for biologically active molecules .

Organic Synthesis

This compound is employed in numerous organic reactions, including:

- Nucleophilic Substitution Reactions : It acts as an electrophile, facilitating the introduction of amine groups into aromatic systems.

- Cross-Coupling Reactions : this compound is used in Suzuki or Stille coupling reactions to form carbon-carbon bonds, essential for building complex molecular architectures .

Material Science

Recent studies have explored its applications in material science, particularly in soft robotics and tissue engineering. The compound's properties make it suitable for developing materials that require specific mechanical and chemical characteristics .

Case Studies

Mécanisme D'action

The mechanism of action of 4-Cyanobenzyl bromide involves its ability to interact with various functional groups. It reacts with aldehydes, ketones, and carboxylic acids to form esters, while it forms amides with amines . Additionally, it can create ethers when reacting with alcohols and thioethers when engaging with thiols . These reactions are facilitated by the presence of the bromine atom, which acts as a leaving group in nucleophilic substitution reactions .

Comparaison Avec Des Composés Similaires

Comparison with Similar Benzyl Bromides

Structural and Electronic Effects

The reactivity of benzyl bromides is heavily influenced by substituents. Below is a comparison of key derivatives:

| Compound | Substituent | Electronic Effect | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|

| 4-Cyanobenzyl bromide | –CN | Strong electron-withdrawing | C₈H₆BrN | 196.04 |

| 4-Methoxybenzyl bromide | –OCH₃ | Electron-donating | C₈H₉BrO | 201.06 |

| 4-Chlorobenzyl bromide | –Cl | Moderate electron-withdrawing | C₇H₆BrCl | 205.48 |

| 4-Fluorobenzyl bromide | –F | Weak electron-withdrawing | C₇H₆BrF | 189.03 |

| 4-Trifluoromethylbenzyl bromide | –CF₃ | Strong electron-withdrawing | C₈H₆BrF₃ | 239.04 |

Reactivity in Cross-Coupling Reactions

In palladium-catalyzed Suzuki-Miyaura couplings with glycal boronates, substituents significantly impact yields:

- This compound: Delivered product 15w in 69% yield .

- 4-Methoxybenzyl bromide : Achieved 92% yield for product 15x due to its electron-donating methoxy group stabilizing the transition state .

The electron-withdrawing cyano group in this compound activates the benzyl bromide for nucleophilic attack but may reduce coupling efficiency compared to electron-rich analogs.

Alkylation Efficiency

This compound demonstrates robust performance in alkylation reactions:

- Indole alkylation : Reacted with 1H-indole to yield an 83% product .

- Purine derivatives : Achieved 63% yield in the synthesis of 6-chloropurine analogs . Comparatively, 4-Chlorobenzyl bromide (used in antiviral agent synthesis) and 4-Methoxybenzyl bromide may exhibit varying efficiencies depending on the nucleophile’s electronic requirements.

Q & A

Basic Research Questions

Q. What are the common synthetic applications of 4-cyanobenzyl bromide in organic chemistry?

this compound is widely used as an alkylating agent in nucleophilic substitution reactions. Its electron-withdrawing cyano group enhances the electrophilicity of the benzylic bromide, facilitating reactions with amines, thiols, or oxygen nucleophiles. For example, it has been employed in the synthesis of carbazole derivatives via alkylation of secondary amines under basic conditions (Cs₂CO₃) . It is also used to prepare DNA-programmed inhibitors by coupling with azide intermediates .

Q. What spectroscopic methods are recommended for characterizing this compound derivatives?

Key characterization techniques include:

- ¹H/¹³C NMR : The benzylic protons and cyano-substituted aromatic protons exhibit distinct splitting patterns (e.g., δ 5.55 ppm for benzylic CH₂ in carbazole derivatives) .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) confirms molecular weight, with characteristic isotopic patterns due to bromine (e.g., [M-H]⁻ at m/z 401 for a carbazole derivative) .

- Infrared (IR) Spectroscopy : The cyano group shows a sharp absorption band near 2220 cm⁻¹ .

Q. What safety precautions are critical when handling this compound?

As a benzylic bromide, it is highly corrosive and reactive. Key precautions include:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Work in a fume hood to avoid inhalation of vapors.

- Emergency Protocols : Flush eyes/skin with water for 15 minutes upon contact and consult a physician .

Advanced Research Questions

Q. How does the electron-withdrawing cyano group influence reaction mechanisms in alkylation reactions?

The cyano group stabilizes transition states via resonance and inductive effects, accelerating SN₂-type displacements. In radical-mediated reactions, it promotes the formation of radical anion intermediates, as observed in dibenzylation studies of nitroacetates. This unique reactivity can lead to competing pathways (e.g., O-alkylation vs. C-alkylation), requiring careful optimization of reaction conditions (e.g., solvent polarity, base strength) .

Q. How can researchers mitigate low yields caused by side reactions in this compound-based syntheses?

Low yields often arise from hydrolysis or competing O-alkylation. Strategies include:

- Reagent Modification : Switching to 4-cyanobenzyl chloride reduces hydrolysis risk .

- Condition Optimization : Use anhydrous solvents (e.g., DMF, CHCl₃) and non-nucleophilic bases (e.g., K₂CO₃) to suppress side reactions .

- Temperature Control : Lower temperatures (0–25°C) minimize aldehyde byproduct formation in nitroacetate alkylation .

Q. What advanced analytical techniques are suitable for quantifying residual bromide in reaction mixtures?

- Capillary Electrophoresis (CE) : Resolves Br⁻ and Cl⁻ ions using optimized buffer systems (e.g., phosphate buffer at pH 8.5) with UV detection .

- Ion Chromatography (IC) : Provides high sensitivity for halide quantification in complex matrices .

Q. How is this compound utilized in radiopharmaceutical research?

It serves as a precursor for PET tracers. For example, [¹¹C]-cyano-labeled letrozole (an aromatase inhibitor) is synthesized via Pd⁰-catalyzed coupling of this compound with [¹¹C]cyanide. This method enables precise tracking of drug distribution in vivo .

Q. What role does this compound play in designing bioactive molecules with antiplasmodial activity?

It is used to introduce lipophilic, electron-deficient benzyl groups into tetrahydropyridinylidene ammonium salts. These modifications enhance binding to parasitic targets, as demonstrated in compounds with IC₅₀ values <1 µM against Plasmodium falciparum .

Propriétés

IUPAC Name |

4-(bromomethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN/c9-5-7-1-3-8(6-10)4-2-7/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMLFTCYAQPPZER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CBr)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40864744 | |

| Record name | Benzonitrile, 4-(bromomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17201-43-3 | |

| Record name | 4-Cyanobenzyl bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17201-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Bromomethyl)benzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017201433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Cyanobenzyl bromide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95792 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzonitrile, 4-(bromomethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzonitrile, 4-(bromomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-bromo-p-toluonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.481 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(BROMOMETHYL)BENZONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RV332B84ZG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.